Acetic acid, ([1,1'-biphenyl]-4-yloxy)-, butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, ([1,1’-biphenyl]-4-yloxy)-, butyl ester is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes, flavorings, and solvents. This particular ester is derived from acetic acid and butyl alcohol, with a biphenyl group attached to the oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ([1,1’-biphenyl]-4-yloxy)-, butyl ester typically involves the esterification reaction between acetic acid and butyl alcohol in the presence of a catalyst. The reaction can be represented as follows:
Acetic acid+Butyl alcohol→Acetic acid, ([1,1’-biphenyl]-4-yloxy)-, butyl ester+Water
Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of acetic acid, ([1,1’-biphenyl]-4-yloxy)-, butyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, ([1,1’-biphenyl]-4-yloxy)-, butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to acetic acid and butyl alcohol in the presence of water and an acid or base catalyst.
Transesterification: The ester can react with another alcohol to form a different ester and butyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Acetic acid and butyl alcohol.
Transesterification: A new ester and butyl alcohol.
Reduction: The corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Acetic acid, ([1,1’-biphenyl]-4-yloxy)-, butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of esterases, enzymes that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer manufacturing.
Wirkmechanismus
The mechanism of action of acetic acid, ([1,1’-biphenyl]-4-yloxy)-, butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in biological systems, esterases can hydrolyze the ester bond, releasing the active components. The biphenyl group may also interact with hydrophobic pockets in proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, butyl ester: Similar in structure but lacks the biphenyl group.
Acetic acid, phenyl ester: Contains a phenyl group instead of a biphenyl group.
Acetic acid, ([1,1’-biphenyl]-4-yloxy)-, ethyl ester: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
The presence of the biphenyl group in acetic acid, ([1,1’-biphenyl]-4-yloxy)-, butyl ester imparts unique properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other esters and valuable in specialized applications.
Eigenschaften
CAS-Nummer |
54334-76-8 |
---|---|
Molekularformel |
C18H20O3 |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
butyl 2-(4-phenylphenoxy)acetate |
InChI |
InChI=1S/C18H20O3/c1-2-3-13-20-18(19)14-21-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3 |
InChI-Schlüssel |
BXMJKVDSDGJNES-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.